![molecular formula C11H15N3O2 B1488504 6-(Azepan-1-yl)pyridazine-3-carboxylic acid CAS No. 1182875-23-5](/img/structure/B1488504.png)
6-(Azepan-1-yl)pyridazine-3-carboxylic acid
Overview
Description
6-(Azepan-1-yl)pyridazine-3-carboxylic acid (6-APC) is an organic compound belonging to the pyridazine class of compounds. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 221.24 g/mol. 6-APC has been widely studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to act as an anti-inflammatory agent and for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
Chemistry and Synthesis
The chemistry of pyridoazepines, which include derivatives of 6-(Azepan-1-yl)pyridazine-3-carboxylic acid, has been a subject of research due to their significant physiological activities. These compounds, particularly the partially hydrogenated and perhydrogenated 1-azabicyclo derivatives, form the frameworks of various natural and synthetic substances with notable physiological activity. The synthesis and applications of pyridoazepine derivatives, including those with azepine rings, have been studied for their potential in treating hypertension, congestive heart failure, and other cardiovascular diseases (Fischer, 2011).
Biological Evaluation and Applications
A series of novel compounds, including those with azepan-1-yl derivatives, have been synthesized and evaluated for their biological activities. These compounds have been assessed for their herbicidal activities against various plants, indicating potential agricultural applications. The synthesis of intermediates involving azepan-1-ylidene structures has been a topic of interest in this context (Wang et al., 2006).
Molecular Interactions and Properties
Research has also been conducted on the interaction of pyridazine derivatives, including this compound, with metals, exploring their potential in various chemical processes. Studies on mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine, for example, have provided insights into the structural and electronic properties of these compounds (Saldías et al., 2020).
Corrosion Inhibition
Furthermore, pyridazine derivatives have been investigated for their role in inhibiting the corrosion of metals, such as mild steel, in acidic environments. This highlights a potential application in material sciences and industrial processes (Mashuga et al., 2017).
properties
IUPAC Name |
6-(azepan-1-yl)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDOMOPCLFLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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